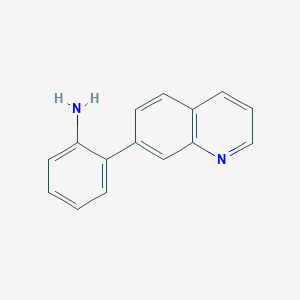![molecular formula C7H7N3O2S B13333017 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide](/img/structure/B13333017.png)
1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused pyrrole and pyridine ring system with a sulfonamide group attached, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency.
化学反应分析
Types of Reactions: 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学研究应用
1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and migration . This makes it a promising candidate for cancer therapy.
相似化合物的比较
- 1H-Pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[3,2-c]pyridine
Comparison: 1H-Pyrrolo[3,2-b]pyridine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound has shown higher potency in inhibiting specific targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C7H7N3O2S |
|---|---|
分子量 |
197.22 g/mol |
IUPAC 名称 |
pyrrolo[3,2-b]pyridine-1-sulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)10-5-3-6-7(10)2-1-4-9-6/h1-5H,(H2,8,11,12) |
InChI 键 |
HDOYRNOZLOIZQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN2S(=O)(=O)N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13332935.png)
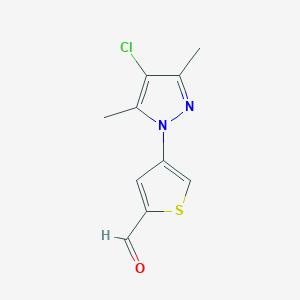
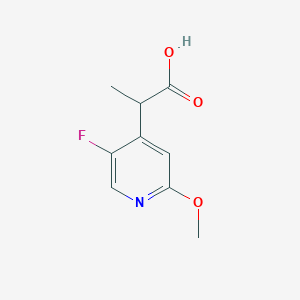
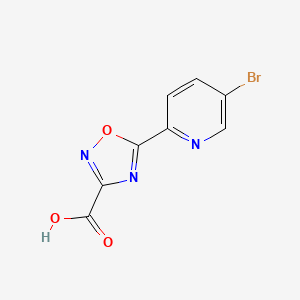
![tert-Butyl 4-methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13332959.png)

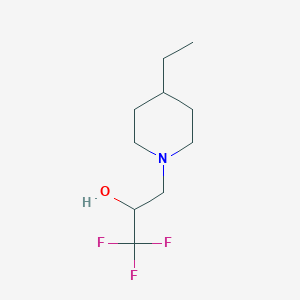
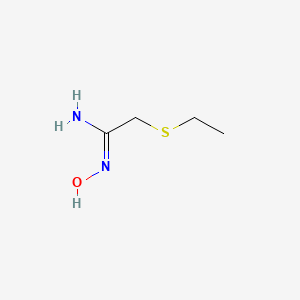
![7,7-Difluoro-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B13332983.png)
![1-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13332985.png)

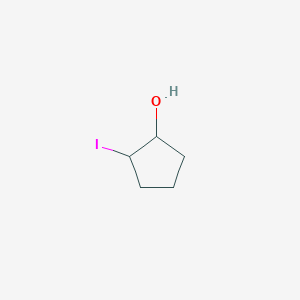
![1-ethyl-4-[(tetrahydro-2H-pyran-4-yl)amino]-1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrazide](/img/structure/B13333004.png)
